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Cat. No.: B12397535 Get Quote

Introduction to F-CRI1 (FCRL1/CD307a)
Fc receptor-like 1 (F-CRI1), also known as FCRL1, FCRH1, CD307a, or IRTA5, is a type I

transmembrane glycoprotein and a member of the immunoglobulin receptor superfamily.[1][2]

In humans, its structure consists of three extracellular immunoglobulin (Ig)-like domains, a

transmembrane segment containing a charged glutamic acid residue, and a cytoplasmic tail

with two immunoreceptor tyrosine-based activation motif (ITAM)-like sequences.[1][3][4] Unlike

classical Fc receptors, F-CRI1 does not appear to bind immunoglobulins (Ig).[1] Its primary and

most well-documented role is as a signaling co-receptor for the B-cell receptor (BCR), where it

can paradoxically exert both activating and inhibitory functions.[3][5]

F-CRI1 is preferentially expressed on B-lymphocytes and is considered a pan-B cell marker in

circulation.[1] Its expression is dynamically regulated throughout B-cell development and is

aberrantly expressed in various B-cell malignancies, making it a potential biomarker and

therapeutic target.[6][7][8]

Cellular Expression of F-CRI1
F-CRI1 expression is tightly regulated during B-cell differentiation. It is first detected on

precursor B-cells in the bone marrow and its levels increase with maturation.[1][6] The highest

expression is observed on naive and memory B-cells, while it is downregulated in germinal

center (GC) B-cells and plasma cells.[1][7] This distinct expression pattern suggests a role in

maintaining the function of resting B-cells and in the regulation of memory responses.

Table 1: Relative Expression of F-CRI1 on Human B-cell Subsets

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b12397535?utm_src=pdf-interest
https://www.benchchem.com/product/b12397535?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10562807/
https://www.ncbi.nlm.nih.gov/gene/115350
https://pmc.ncbi.nlm.nih.gov/articles/PMC10562807/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8629370/
https://pubmed.ncbi.nlm.nih.gov/15479727/
https://www.benchchem.com/product/b12397535?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10562807/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8629370/
https://academic.oup.com/jimmunol/article/207/11/2688/7952633
https://www.benchchem.com/product/b12397535?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10562807/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6864034/
https://www.mdpi.com/1422-0067/26/13/6306
https://www.researchgate.net/publication/374255723_FCRL1_immunoregulation_in_B_cell_development_and_malignancy
https://www.benchchem.com/product/b12397535?utm_src=pdf-body
https://www.benchchem.com/product/b12397535?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10562807/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6864034/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10562807/
https://www.mdpi.com/1422-0067/26/13/6306
https://www.benchchem.com/product/b12397535?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


B-cell Subset Location
Surface
Markers

F-CRI1
Expression
Level

Reference(s)

Pre-B Cells Bone Marrow
B220loVpreB+C

D24+
Low / Begins [3][4]

Immature B-cells Spleen B220+AA4.1+ High [3]

Naïve B-cells Tonsil / Spleen IgD+CD38- Peak / Highest [1][4][7]

Pre-GC B-cells Tonsil IgD+CD38+
Intermediate /

Decreasing
[1][7]

GC B-cells Tonsil / Spleen IgD-CD38+
Low /

Downregulated
[1][3][7]

Memory B-cells Tonsil IgD-CD38-
High / Re-

emerges
[1][7]

Plasma Cells Tonsil / Spleen
IgD-CD38hi /

CD138++

Very Low /

Negative
[1][3][6]

Molecular Signaling Pathways
The cytoplasmic tail of F-CRI1 contains tyrosine residues within ITAM-like motifs that are

critical for its function.[6][9] Upon co-ligation with the BCR, these tyrosines can be

phosphorylated, creating docking sites for various SH2-domain-containing proteins. This

initiates a complex signaling cascade that modulates the primary signals from the BCR.

F-CRI1 signaling can diverge into multiple downstream pathways:

Positive Regulation: It can enhance BCR-induced calcium mobilization and B-cell

proliferation.[1][4] One proposed mechanism involves a tyrosine phosphorylation-dependent

interaction with c-Abl, which promotes the recruitment of key signaling molecules like pSyk,

pBLNK, and pPI3K to the immune synapse.[1][8]

Negative Regulation: Paradoxically, F-CRI1 has also been shown to suppress the

MAPK/ERK pathway. This is mediated by the direct binding of the adapter protein GRB2 to
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phosphorylated tyrosine Y281, which in turn recruits the SHIP1 phosphatase and the

guanine nucleotide exchange factor SOS1.[1][3]

PI3K/AKT & NF-κB Pathways: Knockdown studies in human B-cell lymphoma lines have

demonstrated that F-CRI1 can promote cell survival by upregulating the PI3K/p-AKT

pathway and increasing the activity of the p65 subunit of NF-κB.[6][10] This leads to

increased expression of anti-apoptotic proteins like Bcl-2 and decreased expression of pro-

apoptotic proteins like Bid and Bax.[5][6]
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Caption: F-CRI1 signaling as a co-receptor for the BCR.
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Potential Role in Complement Regulation
While direct evidence is lacking, several lines of reasoning suggest F-CRI1 could indirectly

influence or be affected by the complement system. The complement system is a critical part of

innate immunity that can be activated via classical, lectin, and alternative pathways, leading to

opsonization, inflammation, and cell lysis.[11][12][13]

Hypothetical Interactions:

Modulation of Antibody Production: By regulating BCR signaling, B-cell activation, and

differentiation, F-CRI1 indirectly influences the quantity and quality of antibodies produced by

B-cells and plasma cells.[1] Since the classical complement pathway is initiated by

antibodies (IgM and IgG) binding to antigens, any receptor that fine-tunes antibody

responses could be considered an indirect regulator of this pathway.[11][14]

Crosstalk with Complement Receptors: B-cells co-express F-CRI1 with canonical

complement receptors such as CR1 (CD35) and CR2 (CD21).[12][15] It is plausible that F-
CRI1, through its role in organizing the immune synapse and modulating signaling

thresholds, could influence the function or spatial organization of these complement

receptors, thereby affecting how B-cells respond to opsonized antigens.

Role in Cancer and CDC: F-CRI1 is expressed on various B-cell malignancies.[7][16] Many

therapeutic monoclonal antibodies used in cancer treatment rely on complement-dependent

cytotoxicity (CDC) for their efficacy.[14][17] The expression level and signaling activity of F-
CRI1 on a malignant B-cell could potentially modulate the cell's susceptibility to CDC by

altering membrane protein organization or by activating survival pathways (like PI3K/AKT)

that counteract pro-lytic signals.[6]

Experimental Protocols to Investigate F-CRI1 and
Complement
To elucidate the potential role of F-CRI1 in complement regulation, specific biochemical and

cell-based assays are required. The following sections detail the methodologies for key

experiments.

Surface Plasmon Resonance (SPR) for Binding Analysis
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This protocol describes how to test for a direct binding interaction between recombinant F-CRI1
and a purified complement component (e.g., C3b, C1q).

Objective: To determine if F-CRI1 directly binds to key complement proteins and to quantify the

affinity (KD) and kinetics (ka, kd) of this interaction.

Methodology:

Materials:

SPR instrument (e.g., Biacore).

Sensor Chip CM5 (carboxymethylated dextran).

Recombinant human F-CRI1 extracellular domain (ligand) with a purification tag (e.g., His-

tag).

Anti-His antibody for capture coupling.

Purified human complement protein, e.g., C3b or C1q (analyte).

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v

Surfactant P20).

Immobilization Buffers: Amine coupling kit (EDC, NHS, ethanolamine).

Regeneration Solution: 10 mM Glycine-HCl, pH 1.5.

Procedure:

1. Surface Preparation: Immobilize the anti-His antibody onto all flow cells of the CM5 sensor

chip using standard amine coupling chemistry. Flow cell 1 serves as a reference.

2. Ligand Capture: Inject a solution of His-tagged F-CRI1 (e.g., 10 µg/mL in running buffer)

over flow cells 2, 3, and 4 to achieve different ligand densities (e.g., 200 RU, 500 RU,

1000 RU).
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3. Analyte Injection: Prepare a serial dilution of the analyte (e.g., C3b) in running buffer,

typically ranging from low nM to µM concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500

nM, 1 µM).

4. Binding Measurement: Inject each analyte concentration (including a buffer-only blank)

over all flow cells at a constant flow rate (e.g., 30 µL/min). Allow for an association phase

(e.g., 180 seconds) followed by a dissociation phase (e.g., 300 seconds).

5. Regeneration: After each cycle, inject the regeneration solution to strip the captured ligand

and bound analyte, preparing the surface for the next cycle.

6. Data Analysis: Subtract the reference flow cell (Fc1) signal from the active flow cells (Fc2,

Fc3, Fc4). Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to

determine the association rate constant (ka), dissociation rate constant (kd), and the

equilibrium dissociation constant (KD).
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Caption: Workflow for a hypothetical SPR experiment.
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Flow Cytometry for Complement Deposition
This protocol describes how to measure the deposition of complement components (e.g., C3b)

on the surface of F-CRI1-positive cells.

Objective: To determine if the presence of F-CRI1 on a cell surface influences its susceptibility

to complement opsonization.

Methodology:

Materials:

F-CRI1-positive B-cell line (e.g., Ramos) and an F-CRI1-negative control line.

Normal Human Serum (NHS) as a source of complement. Heat-inactivated serum (56°C

for 30 min) as a negative control.

Sensitizing antibody (e.g., anti-CD20, Rituximab) to activate the classical pathway.

FACS Buffer: PBS with 1% BSA and 0.1% sodium azide.

Fluorochrome-conjugated antibodies:

Anti-F-CRI1 (e.g., PE-conjugated).

Anti-C3b/iC3b (e.g., FITC-conjugated).

Viability dye (e.g., 7-AAD or DAPI).

Procedure:

1. Cell Preparation: Harvest 1x10^6 cells per condition. Wash with a serum-free buffer.

2. Sensitization: Incubate cells with the sensitizing antibody (e.g., 10 µg/mL) for 20 minutes

on ice to allow binding.

3. Complement Activation: Add NHS (e.g., 20% final concentration) or heat-inactivated serum

to the cells. Incubate for 30 minutes at 37°C to allow complement activation and

deposition.
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4. Stopping Reaction: Stop the reaction by adding ice-cold FACS buffer and centrifuging the

cells.

5. Staining: Resuspend cells in 100 µL of FACS buffer. Add the anti-F-CRI1-PE and anti-C3b-

FITC antibodies. Incubate for 30 minutes on ice in the dark.

6. Washing: Wash cells twice with cold FACS buffer.

7. Viability Staining: Resuspend cells in buffer containing the viability dye just before

analysis.

8. Data Acquisition: Acquire data on a flow cytometer. Gate on live, single cells.

9. Data Analysis: Analyze the Mean Fluorescence Intensity (MFI) of C3b-FITC on the F-
CRI1-positive population. Compare C3b deposition between cells treated with NHS vs.

heat-inactivated serum, and between F-CRI1-positive and negative cell lines.
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Caption: Workflow for a complement deposition flow cytometry assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b12397535?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion and Future Directions
F-CRI1 is a complex immunoregulatory receptor with a well-defined role in modulating B-cell

signaling. While a direct link to the complement system has not been established, its function at

the heart of the humoral immune response suggests that indirect interactions are plausible and

warrant investigation. Its influence on antibody production, its potential to crosstalk with

canonical complement receptors, and its expression on malignant cells susceptible to CDC all

represent compelling avenues for future research.

The experimental protocols outlined in this guide provide a clear framework for researchers to

begin exploring this potential connection. Elucidating whether F-CRI1 plays a role in

complement regulation could provide new insights into the control of humoral immunity and

may identify novel therapeutic strategies for B-cell malignancies and autoimmune diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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